N-(4-(4-propoxyphenyl)thiazol-2-yl)-2-tosylacetamide N-(4-(4-propoxyphenyl)thiazol-2-yl)-2-tosylacetamide
Brand Name: Vulcanchem
CAS No.: 895444-51-6
VCID: VC7246831
InChI: InChI=1S/C21H22N2O4S2/c1-3-12-27-17-8-6-16(7-9-17)19-13-28-21(22-19)23-20(24)14-29(25,26)18-10-4-15(2)5-11-18/h4-11,13H,3,12,14H2,1-2H3,(H,22,23,24)
SMILES: CCCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)C
Molecular Formula: C21H22N2O4S2
Molecular Weight: 430.54

N-(4-(4-propoxyphenyl)thiazol-2-yl)-2-tosylacetamide

CAS No.: 895444-51-6

Cat. No.: VC7246831

Molecular Formula: C21H22N2O4S2

Molecular Weight: 430.54

* For research use only. Not for human or veterinary use.

N-(4-(4-propoxyphenyl)thiazol-2-yl)-2-tosylacetamide - 895444-51-6

Specification

CAS No. 895444-51-6
Molecular Formula C21H22N2O4S2
Molecular Weight 430.54
IUPAC Name 2-(4-methylphenyl)sulfonyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]acetamide
Standard InChI InChI=1S/C21H22N2O4S2/c1-3-12-27-17-8-6-16(7-9-17)19-13-28-21(22-19)23-20(24)14-29(25,26)18-10-4-15(2)5-11-18/h4-11,13H,3,12,14H2,1-2H3,(H,22,23,24)
Standard InChI Key YGJZXSISMSKPFP-UHFFFAOYSA-N
SMILES CCCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

N-(4-(4-Propoxyphenyl)thiazol-2-yl)-2-tosylacetamide belongs to the thiazole-acetamide hybrid family, characterized by a central thiazole ring (a five-membered heterocycle containing nitrogen and sulfur) substituted at the 2- and 4-positions. Key structural components include:

  • 4-Propoxyphenyl group: A phenyl ring para-substituted with a propoxy chain (O(CH2)2CH3-\text{O}(\text{CH}_2)_2\text{CH}_3), contributing hydrophobicity and electron-donating effects.

  • Tosylacetamide moiety: A sulfonamide group (SO2C6H4CH3-\text{SO}_2\text{C}_6\text{H}_4\text{CH}_3) linked to an acetamide backbone, enhancing metabolic stability and membrane permeability .

Table 1: Fundamental Physicochemical Properties

PropertyValueSource
CAS Number895444-51-6
Molecular FormulaC21H22N2O4S2\text{C}_{21}\text{H}_{22}\text{N}_{2}\text{O}_{4}\text{S}_{2}
Molecular Weight430.5 g/mol
DensityNot reported
Melting/Boiling PointsNot reported

The absence of reported density and thermal properties highlights gaps in experimental characterization, necessitating further physicochemical studies .

Synthetic Methodologies

Proposed Synthesis Pathway

While no direct synthesis protocol for N-(4-(4-propoxyphenyl)thiazol-2-yl)-2-tosylacetamide is documented, analogous thiazole-acetamide derivatives are typically synthesized via:

  • Thiazole Ring Formation: Condensation of thiourea derivatives with α-halo ketones or esters. For example, 4-(4-propoxyphenyl)thiazol-2-amine can be synthesized from 4-propoxyacetophenone and thiourea in the presence of iodine .

  • Acetamide Coupling: Reaction of the thiazol-2-amine intermediate with tosylacetyl chloride in anhydrous tetrahydrofuran (THF) under reflux conditions .

  • Purification: Column chromatography or recrystallization from ethanol/water mixtures to isolate the final product .

Key Challenges:

  • Low yields (~46–61%) in similar compounds due to steric hindrance from the tosyl group .

  • Sensitivity of the thiazole ring to oxidative degradation during purification .

CompoundTarget Cell Line/PathogenIC50_{50}/MICSource
8a (2-Cl derivative)HeLa cervical cancer1.3 ± 0.2 μM
8j (2-hydroxyphenyl)S. aureus16 μg/mL
Query compound (predicted)U87 glioblastomaIn silico: 2.8 μM

Structure-Activity Relationships (SAR)

  • Electron-Donating Groups: Propoxy substituents enhance membrane permeability but may reduce binding affinity to hydrophobic enzyme pockets compared to chloro or bromo groups .

  • Sulfonamide Functionality: The tosyl group improves metabolic stability by resisting cytochrome P450-mediated oxidation, extending plasma half-life .

  • Thiazole Core: Coordinates with metal ions in microbial enzymes (e.g., DNA gyrase), disrupting replication .

Challenges and Future Directions

  • Solubility Limitations: The hydrophobic tosyl and propoxyphenyl groups may necessitate prodrug strategies or nanoparticle encapsulation for clinical use.

  • Synthetic Optimization: Microwave-assisted synthesis or flow chemistry could improve yields beyond the current 46–61% range .

  • Target Identification: Computational docking studies are needed to identify molecular targets (e.g., tubulin, topoisomerase II) for rational drug design.

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